molecular formula C13H10F3NO2 B1375398 (3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol CAS No. 1020325-22-7

(3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol

Cat. No.: B1375398
CAS No.: 1020325-22-7
M. Wt: 269.22 g/mol
InChI Key: BAEWCDMGEFXUDT-UHFFFAOYSA-N
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Description

(3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenylmethanol moiety

Scientific Research Applications

Chemistry

In chemistry, (3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a model compound for understanding the interactions between fluorinated molecules and biological systems.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure may be modified to develop new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased stability or enhanced performance in specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including nucleophilic substitution and electrophilic trifluoromethylation.

    Coupling Reaction: The pyridine derivative is then coupled with a phenylmethanol derivative using a suitable coupling agent, such as a palladium catalyst, under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium or platinum catalysts for coupling and substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce various alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol
  • (3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzyl)piperidine-1-carboxylic acid

Uniqueness

(3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol is unique due to its specific combination of a trifluoromethyl group, pyridine ring, and phenylmethanol moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c14-13(15,16)10-4-5-12(17-7-10)19-11-3-1-2-9(6-11)8-18/h1-7,18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEWCDMGEFXUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Hydroxymethyl-phenol (5.00 g, 40.3 mmol, from Lancaster Synthesis), 2-chloro-5-trifluoromethyl-pyridine (7.31 g, 40.3 mmol, from TCI America) and potassium carbonate (6.96 g, 50.3 mmol) were suspended in dimethylformamide (80 mL) and heated to 95° C. After stirring for 16 h, the solvent was distilled off in vacuo at 65° C., and a residue was partitioned between water and heptane/ethyl acetate (1:1). The organic layer was separated and the aqueous was extracted again with heptane/ethyl acetate (1:1). The combined organic layer was dried over sodium sulfate, filtered and concentrated to give a residue. The residue was purified by silica gel chromatography (10-60%, EtOAc:heptane) to afford the desired product (5.70 g, 53% yield) as a light yellow oil. 1H NMR (400 MHz, CDCl3) δ ppm 4.73 (s, 2H) 7.02 (dt, J=8.66, 0.57 Hz, 1H) 7.04-7.11 (m, J=8.06, 2.40, 0.50, 0.50 Hz, 1H) 7.15-7.19 (m, 1H) 7.25 (ddd, J=8.39, 1.60, 0.80 Hz, 1H) 7.42 (t, J=7.87 Hz, 1H) 7.90 (ddd, J=8.67, 2.55, 0.50 Hz, 1H) 8.43 (td, J=1.68, 0.84 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.31 g
Type
reactant
Reaction Step Two
Quantity
6.96 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four
Yield
53%

Synthesis routes and methods II

Procedure details

To a solution of 5-trifluoromethyl-2-chloro-pyridine (150.0 g, 0.826 mol) in DMF (1.9 L) was added 3-hydroxy-phenyl-methanol (112.5 g, 0.906 mol) and of potassium carbonate (171.0 g, 1.237 mol). The solids were washed into the flask with 100 mL of DMF. The stirred mixture was heated to 95-105° C. for 5 h. It was cooled to ambient temperature and then poured into 5 L of stirred ice-water. The mixture was extracted with ether:hexane (2:1, 1.5 L, 1.0 L). The combined organic layers were dried over magnesium sulfate and concentrated in vacuo to dryness to give the product (222.5 g, 100%).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
112.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 L
Type
solvent
Reaction Step One
Quantity
171 g
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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